molecular formula C9H17F3N2 B13960461 N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine

N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13960461
M. Wt: 210.24 g/mol
InChI Key: CRWQVORSYCVUOP-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a piperidine ring attached to an ethanamine backbone, with a trifluoromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Attachment of the Ethanamine Backbone: The piperidine ring is then reacted with an appropriate ethanamine derivative, such as 2-chloro-N-(trifluoromethyl)ethanamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The ethanamine backbone can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine N-oxide.

    Reduction: N-(piperidin-3-ylmethyl)-N-methyl ethanamine.

    Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials, particularly those requiring fluorinated components for improved performance.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, while the trifluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-3-ylmethyl)-N-methyl ethanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(piperidin-3-ylmethyl)-N-(difluoromethyl)ethanamine: Contains a difluoromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and stability.

Uniqueness

N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can influence its chemical reactivity, biological activity, and overall stability compared to similar compounds.

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C9H17F3N2/c1-2-14(9(10,11)12)7-8-4-3-5-13-6-8/h8,13H,2-7H2,1H3

InChI Key

CRWQVORSYCVUOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCNC1)C(F)(F)F

Origin of Product

United States

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